molecular formula C12H5Cl3N4O3 B3955285 7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine

Cat. No.: B3955285
M. Wt: 359.5 g/mol
InChI Key: RLUFQIXKYZZNBM-UHFFFAOYSA-N
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Description

7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a synthetic organic compound known for its unique chemical structure and properties This compound belongs to the benzoxadiazole family, which is characterized by a benzene ring fused with an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Chlorination: The chlorination of the benzoxadiazole ring is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation states of the nitrogen atoms in the oxadiazole ring.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substituting Agents: Amines, thiols, and other nucleophiles.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products Formed

    Reduction: Formation of 7-chloro-N-(2,3-dichlorophenyl)-4-amino-2,1,3-benzoxadiazol-5-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives with different oxidation states of nitrogen.

Scientific Research Applications

7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form covalent bonds with nucleophilic sites in proteins and DNA contributes to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-N-(2,3-dichlorophenyl)-2,1,3-benzoxadiazol-5-amine: Lacks the nitro group, resulting in different chemical and biological properties.

    4-nitro-2,1,3-benzoxadiazol-5-amine: Lacks the chloro and dichlorophenyl groups, affecting its reactivity and applications.

Uniqueness

7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to the combination of chloro, dichlorophenyl, and nitro groups in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

7-chloro-N-(2,3-dichlorophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3N4O3/c13-5-2-1-3-7(9(5)15)16-8-4-6(14)10-11(18-22-17-10)12(8)19(20)21/h1-4,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUFQIXKYZZNBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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